N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzo[d]thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly: The final product is obtained by reacting the coupled intermediate with benzo[d]thiazole-6-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological assays to study its effects on various cellular pathways and targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzofuran, thiazole, and benzo[d]thiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran moiety : Contributes to the compound's lipophilicity and potential for membrane permeability.
- Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial contexts.
- Carboxamide group : Often involved in hydrogen bonding, enhancing interactions with biological targets.
The molecular formula is C18H16N2O3S with a molecular weight of 368.46 g/mol.
Anticancer Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant anticancer properties. For instance:
- Mechanisms of Action : The thiazole ring enhances cytotoxicity through apoptosis induction in cancer cells. Studies have shown that derivatives with similar structures have IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating strong antiproliferative effects .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | Jurkat | 1.61 ± 1.92 |
Compound 10 | A-431 | 1.98 ± 1.22 |
Compound 13 | Multiple Lines | < Doxorubicin |
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored:
- Activity Against Gram-positive and Gram-negative Bacteria : Thiazole derivatives have shown promising antibacterial properties. The presence of electron-withdrawing groups significantly enhances activity against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Key Findings :
- The presence of electron-donating or withdrawing groups on the phenyl ring affects cytotoxicity.
- Substituents at specific positions (e.g., para or meta) can enhance or diminish activity.
- Hydrophobic interactions play a significant role in binding affinity to target proteins.
Case Studies
Several studies highlight the efficacy of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity, revealing that modifications at the 2-position of the thiazole ring significantly influenced their potency against cancer cell lines .
- Benzothiazole Derivatives : Research demonstrated that benzothiazole derivatives exhibited a broad antifungal spectrum, suggesting potential applications beyond anticancer treatments .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-15-4-2-3-11-7-16(26-18(11)15)14-9-27-20(22-14)23-19(24)12-5-6-13-17(8-12)28-10-21-13/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMSJTTXQOGQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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